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3-(3-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a bromine and chlorine atom substituted on a benzene ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-chlorophenylacetic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the carboxylic acid can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Substitution: Products with different substituents replacing bromine or chlorine.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Scientific Research Applications
3-(3-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The hydroxypropanoic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorophenylboronic acid: Similar structure but with a boronic acid group instead of hydroxypropanoic acid.
3-Bromo-2-chlorophenylacetic acid: Lacks the hydroxy group on the propanoic acid moiety.
3-Bromo-2-chlorophenol: Contains a hydroxyl group directly attached to the benzene ring.
Uniqueness
3-(3-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring and the hydroxypropanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8BrClO3 |
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Molecular Weight |
279.51 g/mol |
IUPAC Name |
3-(3-bromo-2-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14) |
InChI Key |
UCNCVMWGHNMUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(C(=O)O)O |
Origin of Product |
United States |
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